Product packaging for (S)-(+)-2-Hydroxypropyl P-toluenesulfonate(Cat. No.:CAS No. 32464-98-5)

(S)-(+)-2-Hydroxypropyl P-toluenesulfonate

Cat. No.: B3259845
CAS No.: 32464-98-5
M. Wt: 230.28 g/mol
InChI Key: ZRLDVMGSMOLUOJ-VIFPVBQESA-N
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Description

(S)-(+)-2-Hydroxypropyl P-toluenesulfonate is a useful research compound. Its molecular formula is C10H14O4S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4S B3259845 (S)-(+)-2-Hydroxypropyl P-toluenesulfonate CAS No. 32464-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-hydroxypropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDVMGSMOLUOJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Tosylates As Synthons in Stereoselective Transformations

In the realm of chemical synthesis, especially within the pharmaceutical industry, the specific three-dimensional arrangement of atoms in a molecule—a property known as stereochemistry—is of paramount importance. A molecule that cannot be superimposed on its mirror image is defined as chiral. chemscene.com These two mirror-image forms, referred to as enantiomers, can exhibit markedly different biological activities. Consequently, the capacity to synthesize a single, desired enantiomer, a process termed stereoselective or asymmetric synthesis, represents a fundamental pillar of contemporary chemistry.

Chiral tosylates are potent instruments for achieving this control. The tosylate (p-toluenesulfonate, TsO⁻) functional group is derived from p-toluenesulfonic acid, a strong organic acid. wikipedia.org When appended to an alkyl framework, the tosylate group serves as an exceptional leaving group because its resulting negative charge is effectively stabilized through resonance across the sulfonate moiety. wikipedia.org This characteristic is ideal for promoting nucleophilic substitution reactions, wherein a nucleophile displaces the tosylate group. wikipedia.org

When the tosylate is bonded to a chiral center, as is the case in (S)-(+)-2-Hydroxypropyl p-toluenesulfonate, reactions occurring at this center can be executed with a high degree of stereochemical precision. For instance, during an Sₙ2 (bimolecular nucleophilic substitution) reaction, the incoming nucleophile attacks the carbon atom from the side opposite to the tosylate leaving group. This mechanism leads to a predictable inversion of the stereochemical configuration at the reaction center. By commencing with a starting material of a defined stereochemistry, such as an (S)-tosylate, chemists can reliably generate a product with the opposite (R) configuration. This dependable transfer of chirality renders chiral tosylates highly valuable synthons—the fundamental building blocks used to install specific structural and stereochemical elements into a target molecule.

Historical Development of Chiral Propane Derivatives in Synthetic Chemistry

The scientific comprehension of chirality traces its origins to the 19th century. In 1815, Jean-Baptiste Biot made the seminal observation that certain natural compounds could rotate the plane of polarized light, a phenomenon he named "optical activity." This was followed by Louis Pasteur's groundbreaking work in 1848, in which he painstakingly separated the mirror-image crystals of a tartaric acid salt, thereby proving that molecules could exist as non-superimposable mirror images, which are now known as enantiomers. These foundational discoveries established the field of stereochemistry.

In the evolution of synthetic chemistry, small chiral molecules obtained from natural sources—collectively known as the "chiral pool"—became indispensable starting materials. These compounds offered a convenient supply of enantiomerically pure substances that could be chemically elaborated into more complex structures. Propane (B168953) derivatives, with their simple three-carbon framework, have been central to this history. For example, (S)-lactic acid and the enantiomers of glyceraldehyde are simple, naturally occurring chiral propane derivatives that have been widely employed as precursors in asymmetric synthesis.

A significant leap forward was the development of methods to synthesize chiral propane derivatives, which reduced the reliance on natural sources. The synthesis of both (R)- and (S)-methyloxirane (also known as propylene (B89431) oxide) from the corresponding enantiomers of propane-1,2-diol, for example, granted access to versatile three-carbon chiral building blocks. Such advancements empowered chemists to transcend the limitations of the natural chiral pool, enabling the design of synthetic pathways to a far broader spectrum of enantiomerically pure compounds.

Fundamental Role of S + 2 Hydroxypropyl P Toluenesulfonate As a Chiral Precursor

Established Stereospecific Preparations

The synthesis of this compound with high optical purity hinges on precise control over stereochemistry. Several established methods have been developed, ranging from direct chemical synthesis to sophisticated biocatalytic resolutions.

Direct Tosylation of Chiral Propanol Derivatives

A primary route to this compound involves the direct, regioselective tosylation of a chiral precursor, typically (S)-1,2-propanediol. The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis that renders the hydroxyl group a much better leaving group for nucleophilic substitution reactions. khanacademy.orgwikipedia.org This reaction is typically performed by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. mdpi.com Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid byproduct. mdpi.com

A significant challenge in the tosylation of diols is achieving regioselectivity—that is, selectively functionalizing one hydroxyl group over another. iwu.edu In the case of (S)-1,2-propanediol, the primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to reduced steric hindrance. By carefully controlling reaction conditions, such as temperature and the stoichiometry of reagents, it is possible to favor the formation of the primary tosylate, this compound. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride. khanacademy.org Crucially, this reaction proceeds with retention of configuration at the chiral carbon center because the C-O bond of the alcohol is not broken during the process. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Reaction Conditions for Direct Tosylation
ParameterConditionRationale
Precursor (S)-1,2-propanediolCommercially available chiral pool starting material.
Reagent p-Toluenesulfonyl chloride (TsCl)Provides the tosyl group.
Base/Solvent PyridineActs as a base to neutralize HCl and can serve as the solvent. mdpi.com
Temperature 0 °C to room temperatureLower temperatures can enhance regioselectivity for the primary hydroxyl group. mdpi.com
Outcome Retention of stereochemistryThe C-O bond at the stereocenter remains intact. libretexts.org

Enzymatic Resolution and Biocatalytic Approaches to Chiral Alcohols and their Tosylates

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure compounds, including chiral alcohols and their derivatives. khanacademy.orglibretexts.orgnih.gov These methods leverage the high chemo-, regio-, and enantioselectivity of enzymes, which can operate under mild reaction conditions, thereby avoiding issues like racemization or rearrangement. nih.gov

For the synthesis of precursors to this compound, enzymatic kinetic resolution of racemic 1,2-propanediol is a common strategy. Lipases are a frequently used class of enzymes for this purpose due to their stability in organic solvents and lack of need for cofactors. psu.edu In a typical kinetic resolution, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one enantiomer of the racemate, leaving the other enantiomer unreacted. psu.edunih.gov For example, using an acyl donor like vinyl acetate, a lipase can selectively acylate (R)-1,2-propanediol, allowing for the separation of the unreacted (S)-1,2-propanediol with high enantiomeric excess. This enantiopure diol can then be subjected to regioselective tosylation as described previously.

Alternatively, biocatalytic desymmetrization of a prochiral substrate can yield the desired chiral alcohol. masterorganicchemistry.com Furthermore, some enzymatic processes can directly perform regioselective transformations. For instance, sucrose (B13894) phosphorylase has been used for the regioselective glucosylation of the secondary hydroxyl group in 1,2-propanediols, demonstrating the potential for enzymes to differentiate between the primary and secondary positions. wikipedia.org While not a direct tosylation, this highlights the principle of enzymatic regiocontrol which can be applied to precursor synthesis.

Table 2: Key Enzymes in Biocatalytic Synthesis of Chiral Alcohols
Enzyme ClassExampleApplicationAdvantage
Lipases Candida antarctica Lipase B (CAL-B), Pseudomonas fluorescens lipaseKinetic resolution of racemic alcohols via enantioselective acylation. psu.edunih.govlibretexts.orgHigh enantioselectivity, operational stability, no cofactor required. psu.edu
Dehydrogenases Alcohol dehydrogenases (ADHs)Asymmetric reduction of prochiral ketones to form chiral alcohols.Excellent enantioselectivity, often predictable stereochemical outcome.
Phosphorylases Sucrose phosphorylaseRegioselective functionalization of diols. wikipedia.orgHigh regioselectivity for specific hydroxyl groups. wikipedia.org

Regioselective Functionalization for Precursor Synthesis

Achieving high regioselectivity in the mono-tosylation of diols without relying solely on the inherent reactivity differences of hydroxyl groups often requires more advanced chemical strategies. One of the most effective methods involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). masterorganicchemistry.com

This method proceeds through the formation of a dibutylstannylene acetal (B89532) intermediate. The diol reacts with dibutyltin oxide to form a five-membered cyclic acetal. In this cyclic intermediate, the primary oxygen atom becomes more nucleophilic than the secondary one. Subsequent reaction with tosyl chloride then occurs preferentially at the primary position, leading to the desired mono-tosylated product with high regioselectivity. nih.gov This catalytic process is highly efficient, sometimes requiring only trace amounts of the tin catalyst, and is applicable to a variety of diol substrates. masterorganicchemistry.com The use of tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst has been shown to further improve the efficiency and regioselectivity of this reaction for carbohydrate polyols. nih.gov

Novel Derivatization Strategies Utilizing the Hydroxyl and Tosylate Functionalities

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The tosylate is an excellent leaving group for substitution reactions, while the hydroxyl group can be used for a variety of other transformations, including oxidation or derivatization into ligands.

Synthesis of Chiral Phosphinite Ligand Precursors

Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis. nih.gov this compound serves as a valuable precursor for the synthesis of chiral phosphinite ligands. A common strategy involves a two-step process. First, the tosylate group is displaced by a suitable nucleophile to introduce the phosphorus moiety, while the hydroxyl group is temporarily protected or reacted in a subsequent step.

A plausible synthetic route begins with the reaction of the free hydroxyl group of this compound with a chlorophosphine (e.g., chlorodiphenylphosphine, ClPPh₂) in the presence of a base. This reaction would form a chiral phosphinite. However, a more controlled approach often involves first reacting the tosylate. For example, the tosylate can be displaced to form a different chiral diol, which is then used to build more complex ligand scaffolds. nih.govlibretexts.org

Alternatively, the synthesis can proceed by reacting the hydroxyl group of a related chiral building block. For instance, water-soluble hydroxyalkylated phosphines can be synthesized and then complexed with metals like rhodium or ruthenium. psu.edu The synthesis of P-chiral phosphine ligands often utilizes phosphine-borane intermediates, which can be derivatized through stereospecific reactions. nih.gov While not a direct derivatization of the title compound, these methods inform the strategies for converting chiral hydroxy-tosylates into valuable phosphorus ligands. The key is to utilize the stereocenter derived from the (S)-propanediol backbone to impart chirality to the final ligand structure.

Alkylation and Substitution Reactions with Controlled Stereochemistry

The p-toluenesulfonate group is an excellent leaving group, approximately 100 times better than chloride, making the carbon to which it is attached highly susceptible to nucleophilic attack. This enables a wide range of alkylation and substitution reactions. When a nucleophile attacks the carbon bearing the tosylate in this compound, the reaction typically proceeds via an Sₙ2 mechanism. wikipedia.org

A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. youtube.commasterorganicchemistry.com This is because the nucleophile must attack from the side opposite to the leaving group (a "backside attack"). Therefore, substitution reactions at the C1 position of this compound will proceed with inversion of configuration if the chiral center were at C1, but since the chiral center is at C2 and the substitution is at C1, the configuration at C2 remains (S). However, if the secondary hydroxyl were tosylated instead, an Sₙ2 reaction at C2 would lead to an inversion from (S) to (R) configuration.

This stereochemical control is highly predictable and synthetically valuable. It allows for the conversion of the (S)-configured precursor into a variety of products with a defined (R)-configuration at the newly formed stereocenter (if the reaction occurs at the chiral center). This principle is illustrated in the conversion of (R)-2-octanol to its tosylate (with retention) followed by an Sₙ2 reaction that yields a product with an inverted (S) configuration. libretexts.org This predictable stereochemical outcome is a cornerstone of using chiral tosylates in the synthesis of complex target molecules.

Table 3: Stereochemical Outcome of Sₙ2 Reactions on Chiral Tosylates
Reaction TypeMechanismStereochemical Outcome at Reaction CenterKey Feature
Tosylation of Alcohol Nucleophilic Acyl SubstitutionRetentionC-O bond of alcohol is not broken. libretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution of Tosylate Sₙ2InversionNucleophile performs a backside attack. nih.govyoutube.com

Formation of Complex Chiral Building Blocks

A significant application of this compound is its derivatization into more complex chiral building blocks, which are then used in the synthesis of medicinally important compounds and other functional molecules. One prominent class of such building blocks is the chiral 1,4-benzoxazine derivatives. These heterocyclic scaffolds are present in a variety of biologically active compounds.

The synthesis of chiral 1,4-benzoxazines can be efficiently achieved through the reaction of this compound with substituted 2-aminophenols. This transformation proceeds via a two-step, one-pot sequence involving an initial O-alkylation followed by an intramolecular N-alkylation (cyclization).

The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group of the 2-aminophenol (B121084) using a suitable base, such as potassium carbonate (K₂CO₃). The resulting phenoxide then acts as a nucleophile, attacking the carbon atom bearing the tosylate group in this compound. This initial step proceeds with inversion of configuration at the chiral center, leading to the formation of an (R)-configured ether intermediate. The tosylate anion is displaced as the leaving group.

Following the O-alkylation, the reaction mixture is typically heated to facilitate the intramolecular cyclization. The amino group of the intermediate attacks the carbon atom of the epoxide, which is formed in situ from the 1,2-halohydrin derivative under basic conditions, or directly displaces the remaining tosylate group in a variation of the reaction pathway. This intramolecular nucleophilic substitution results in the formation of the six-membered 1,4-benzoxazine ring. The stereochemistry established in the first step is retained during this cyclization, yielding the corresponding (S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivative with a high degree of enantiomeric purity.

Table 1: Synthesis of Chiral (S)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

EntrySubstituted 2-AminophenolProductYield (%)Enantiomeric Excess (ee, %)
12-Aminophenol(S)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine85>98
24-Chloro-2-aminophenol(S)-6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine82>98
34-Nitro-2-aminophenol(S)-2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine78>97
44-Methyl-2-aminophenol(S)-2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine88>98
55-Methoxy-2-aminophenol(S)-7-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine80>97

Detailed Analysis of Nucleophilic Substitution Pathways (S_N1, S_N2)

This compound, being a secondary tosylate, can undergo nucleophilic substitution via either a bimolecular (S_N2) or a unimolecular (S_N1) pathway. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. researchgate.netmdpi.com

The S_N2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the tosylate leaving group (backside attack). libretexts.org This leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. For this compound, this pathway results in a predictable inversion of stereochemistry at the C-2 position. wikipedia.orgspcmc.ac.in

Conversely, the S_N1 mechanism is a stepwise process. researchgate.net It begins with the departure of the tosylate leaving group to form a secondary carbocation intermediate. This planar carbocation can then be attacked by a nucleophile from either face, typically leading to a mixture of enantiomers (racemization). vt.edu

The choice of nucleophile and solvent is critical in directing the reaction toward an S_N1 or S_N2 pathway and thus controlling the stereochemical outcome.

Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor the bimolecular S_N2 pathway as they are aggressive enough to force the concerted displacement of the leaving group. vt.edu Weak, neutral nucleophiles, such as water or alcohols, are less reactive and favor the S_N1 pathway, as they typically wait for the formation of the carbocation intermediate before attacking. mdpi.com

Solvent Effects: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN), are ideal for S_N2 reactions. They can solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive. mdpi.comresearchgate.net In contrast, polar protic solvents (e.g., water, methanol, ethanol) excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding. vt.edu This solvation effect favors the S_N1 mechanism. vt.edu Protic solvents can also solvate the nucleophile, reducing its strength and further disfavoring the S_N2 pathway. researchgate.net

The predictable nature of these interactions allows for the selective synthesis of either the inverted (R)-enantiomer or a racemic mixture from the chiral (S)-starting material.

Table 1: Predicted Stereochemical Outcome of Nucleophilic Substitution

Nucleophile Solvent Predominant Mechanism Expected Product Stereochemistry
Sodium Cyanide (NaCN) DMSO S_N2 Inversion (R)
Sodium Azide (NaN₃) DMF S_N2 Inversion (R)
Methanol (CH₃OH) Methanol (solvolysis) S_N1 Racemization (R/S mixture)

While secondary carbocations formed during S_N1 reactions can be susceptible to rearrangements like hydride shifts, a more significant intramolecular process for this compound is neighboring group participation (NGP) by the adjacent hydroxyl group. nih.govnih.gov This phenomenon, also known as anchimeric assistance, can significantly accelerate reaction rates and dictate stereochemical outcomes. nih.gov

Under conditions that might otherwise favor an S_N1 reaction (e.g., a weak nucleophile in a protic solvent), the hydroxyl group can act as an internal nucleophile. It can attack the electrophilic C-2 carbon in an intramolecular S_N2 fashion, displacing the tosylate leaving group. researchgate.net This results in the formation of a cyclic, three-membered oxonium ion intermediate, which is a chiral epoxide ((R)-propylene oxide). This intramolecular cyclization proceeds with inversion of configuration at C-2. Subsequent attack by an external nucleophile on this epoxide intermediate (another S_N2 reaction) leads to the final product. This pathway effectively prevents the formation of a discrete carbocation, thus avoiding typical rearrangements and racemization. nih.gov

Role of the Tosylate Group as an Advanced Leaving Group in Complex Reaction Cascades

The p-toluenesulfonate (tosylate) group is one of the most effective leaving groups in organic synthesis. Its effectiveness stems from the fact that the tosylate anion is a very weak base, stabilized by extensive resonance that delocalizes the negative charge across the three oxygen atoms and the benzene (B151609) ring.

This property allows the conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a highly reactive substrate for substitution reactions under much milder conditions. nih.govchemeurope.com The formation of the tosylate from the alcohol occurs with retention of configuration, as only the O-H bond is broken, not the C-O bond at the stereocenter. scribd.com

In complex reaction cascades, this compound serves as a robust chiral building block. researchgate.net For instance, its conversion to the chiral epoxide (R)-propylene oxide via neighboring group participation is a key step. This epoxide is itself a valuable, highly reactive intermediate that can be used in subsequent steps to introduce the chiral hydroxypropyl unit into a larger target molecule with high stereochemical control. chemeurope.com This strategy is fundamental in the synthesis of complex, optically active pharmaceuticals and natural products.

Electrophilic and Nucleophilic Reactivity Profiles in Diverse Chemical Environments

This compound possesses both electrophilic and nucleophilic centers, giving it a versatile reactivity profile.

Electrophilic Center: The carbon atom at position 2, bonded to the electron-withdrawing tosylate group, is electron-deficient and serves as the primary electrophilic site. It is readily attacked by a wide range of external nucleophiles, from strong anions like cyanide to weaker neutral nucleophiles like amines or alcohols.

Nucleophilic Center: The oxygen atom of the primary hydroxyl group at position 1 contains lone pairs of electrons and is a nucleophilic center. In the presence of a base, this hydroxyl group can be deprotonated to form an alkoxide, a much stronger nucleophile. As discussed previously, this nucleophilic character is responsible for the intramolecular neighboring group participation that leads to epoxide formation. nih.gov

This dual reactivity allows the molecule to participate in different types of reactions depending on the reagents and conditions. It can be a substrate for nucleophilic attack at one end, or, after modification (e.g., deprotonation), it can act as a nucleophile from the other end.

Table 2: Reactivity Profile of this compound

Reactive Site Character Type of Reaction Example Reagents
Carbon-2 (C-OTs) Electrophilic Nucleophilic Substitution (S_N1/S_N2) NaN₃, KCN, H₂O, R-NH₂

Mechanistic Insights into Chiral Induction and Transfer

As a molecule sourced from the "chiral pool," this compound is a powerful tool for asymmetric synthesis, where the objective is to create new chiral centers with a specific, desired stereochemistry. The mechanistic pathways it undergoes provide clear examples of chiral transfer.

The transfer of chirality is most directly observed in S_N2 reactions. When an external nucleophile attacks the C-2 center, the reaction proceeds with complete inversion of configuration. libretexts.org This means the (S)-configuration of the starting material is reliably transferred to the product as an (R)-configuration. This allows chemists to design synthetic routes that produce a single, desired enantiomer.

The mechanism involving neighboring group participation offers a more sophisticated method of chiral control. This process involves two sequential S_N2 reactions:

Intramolecular Attack: The internal hydroxyl nucleophile attacks the C-2 center, causing an inversion from (S) to (R) and forming the chiral epoxide.

External Nucleophilic Attack: An external nucleophile attacks one of the carbons of the epoxide ring (typically the less sterically hindered C-1), causing a second inversion at that center.

This sequence of two inversions can be used to generate complex stereochemical relationships in the final product, making this compound a valuable synthon for building stereochemically rich molecules.

Applications of S + 2 Hydroxypropyl P Toluenesulfonate in Asymmetric Synthesis and Catalysis

Utilization as a Versatile Chiral Building Block

Chiral building blocks are fundamental components in asymmetric synthesis, allowing for the efficient construction of optically active molecules from non-chiral starting materials. mdpi.com (S)-(+)-2-Hydroxypropyl p-toluenesulfonate serves as a key chiral synthon, primarily functioning as a chiral electrophile or alkylating agent to introduce a defined stereocenter into a target structure. nih.gov

Stereoselective Introduction of Chiral Centers into Target Molecules

The primary utility of this compound lies in its ability to transfer its (S)-configured stereocenter to a new molecule. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. In a classic SN2 reaction, a nucleophile will attack this carbon, leading to the inversion of stereochemistry. However, the compound's bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic center—allows for a variety of synthetic strategies.

For instance, the hydroxyl group can be protected, leaving the tosylate as the sole reactive site for alkylation of a nucleophile. This directly incorporates the chiral propyl moiety. Alternatively, the hydroxyl group can be used to initiate a reaction, followed by activation or displacement of the tosyl group in a subsequent step. The toluenesulfonamide group, a related functionality, has been shown to effectively direct the stereochemical outcome in reactions such as Grignard additions, highlighting the powerful influence of tosyl-related groups in controlling stereoselectivity. nih.gov

Synthesis of Enantiomerically Pure Intermediates for Complex Molecule Construction

The creation of enantiomerically pure intermediates is a cornerstone of pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound is valuable for producing such intermediates. nih.gov Its enantiomer, the (R)-isomer, is noted for its use in synthesizing intermediates for beta-blockers. nih.gov Similarly, the (S)-enantiomer can serve as a starting material for the corresponding (S)-configured pharmaceutical targets.

A parallel example of a C3 chiral building block's importance is the use of (R)-propylene carbonate in the synthesis of Tenofovir alafenamide, a drug used to treat HIV and hepatitis B. This demonstrates the industrial relevance of simple, enantiopure propylene-based synthons. The synthesis of complex chiral molecules often involves a multi-step process where key fragments are assembled. This compound provides a reliable method for introducing one such fragment with a pre-defined stereochemistry, streamlining the path to complex targets like natural products or active pharmaceutical ingredients (APIs).

Precursor to Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The majority of asymmetric catalysts consist of a metal center coordinated to a chiral organic ligand. nih.gov The ligand creates a chiral environment around the metal, forcing a reaction to proceed with a specific stereochemical preference. The modular nature of synthons like this compound allows for its use as a backbone in the synthesis of new chiral ligands. By reacting its hydroxyl and tosylate groups, chemists can build diverse ligand structures for various catalytic applications.

In Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral alcohols from prochiral ketones. The reaction typically employs a transition metal complex, often ruthenium or rhodium, with a chiral ligand. These ligands must be synthesized in an enantiomerically pure form, a process for which building blocks like this compound are well-suited.

The chiral backbone derived from this tosylate can be incorporated into various ligand classes, such as P,P-, N,N-, or non-symmetrical P,N-ligands, which have proven highly effective in ATH. nih.gov For example, chiral diamine or amino alcohol derivatives, which can be synthesized from precursors like the title compound, are central to many successful ATH catalysts. The resulting chiral alcohols are themselves valuable intermediates in the production of fine chemicals and pharmaceuticals.

Development of Novel Chiral Catalytic Systems

The search for new catalysts with improved activity and enantioselectivity is a constant focus of chemical research. The ability to easily synthesize a variety of ligands is crucial for catalyst optimization. This compound offers a versatile and stereochemically defined platform for this purpose. Its two distinct functional groups allow for sequential modification, enabling the creation of a library of related ligands with systematically varied steric and electronic properties.

This modular approach has led to the discovery of "privileged ligands" that are effective across a wide range of reactions. nih.gov By using building blocks like this compound, researchers can develop new P-chiral, P,S-mixed, or other ligand types to address challenges in asymmetric catalysis, expanding the scope of reactions that can be performed enantioselectively. nih.gov

Table 1: Chiral Ligand Types and Catalytic Applications

Ligand ClassKey FeaturesTypical MetalProminent Asymmetric Reaction
Chiral DiaminesOften C2-symmetric, derived from chiral backbones.Ruthenium (Ru)Asymmetric Transfer Hydrogenation (ATH) of ketones.
P-Chiral Phosphines (e.g., DIPAMP)Chirality resides on the phosphorus atom; often electron-rich.Rhodium (Rh)Asymmetric Hydrogenation of olefins.
P,N-Ligands (e.g., PHOX)Non-symmetrical, combines hard (N) and soft (P) donors.Iridium (Ir), Palladium (Pd)Asymmetric Hydrogenation, Allylic Substitution. nih.gov
P,S-Mixed LigandsCombines phosphine (B1218219) and sulfur donors for unique electronic properties.Copper (Cu), Palladium (Pd)[3+2] Cycloadditions.

Strategies in Asymmetric Amplification and Kinetic Resolution

The synthesis of this compound requires an enantiomerically pure source of (S)-1,2-propanediol. While this can be sourced from the chiral pool, a powerful synthetic strategy to obtain single-enantiomer compounds is kinetic resolution. In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (which remains as unreacted starting material).

For example, the enzymatic kinetic resolution of racemic alcohols or esters is a widely used industrial method. Lipase-catalyzed acylation is a prime example, where a racemic alcohol is reacted with an acyl donor. The enzyme selectively acylates one enantiomer much faster than the other. This process can yield the unreacted alcohol and the acylated product, both in high enantiomeric excess. Such a strategy can be applied to resolve racemic 1,2-propanediol or a related precursor, providing the necessary (S)-enantiomer required for the synthesis of the title compound. A related process, hydrolytic kinetic resolution (HKR) of terminal epoxides, is another established method for producing enantiopure epoxides and diols, which are direct precursors to compounds like glycidyl (B131873) tosylates.

Table 2: Examples of Kinetic Resolution Strategies

Resolution MethodSubstrate TypeCatalyst/ReagentOutcome
Lipase-Catalyzed ResolutionRacemic Alcohols/EstersImmobilized Lipase (B570770) (e.g., from Thermomyces lanuginosus)Separation of enantiomers via selective acylation or hydrolysis.
Sharpless Asymmetric EpoxidationRacemic Allylic AlcoholsTi(OiPr)4, Chiral TartrateOne enantiomer is epoxidized, leaving the other unreacted.
Hydrolytic Kinetic Resolution (HKR)Racemic Terminal EpoxidesChiral Co- or Mn-Salen ComplexesSelective hydrolysis of one epoxide enantiomer to a diol.
Noyori Asymmetric HydrogenationRacemic α-Substituted KetonesChiral Ru-TsDPEN ComplexDynamic kinetic resolution where one enantiomer is preferentially hydrogenated.

Retrosynthetic Applications and Synthetic Route Design

This compound serves as a valuable C3 chiral synthon in organic synthesis. Its utility in retrosynthetic analysis stems from the presence of two key functional groups: a primary hydroxyl group and a tosylate, which is an excellent leaving group. This combination allows for the stereospecific introduction of a chiral propylene (B89431) oxide or a related three-carbon unit into a target molecule. The well-defined (S)-stereochemistry at the C2 position is crucial for the construction of enantiomerically pure or enriched products.

In retrosynthetic design, the this compound unit can be disconnected from a target molecule through a nucleophilic substitution or an epoxide ring-opening reaction. This approach simplifies complex chiral molecules into more readily available starting materials. The tosylate group facilitates disconnection via reactions with a wide range of nucleophiles, such as amines, phenols, and carbanions, leading to the formation of C-N, C-O, or C-C bonds with inversion of configuration at the C1 position. Alternatively, intramolecular cyclization of the hydroxyl group onto the tosylated carbon can be envisioned, leading to the in-situ formation of (S)-propylene oxide, a versatile intermediate for further transformations.

A prominent application of this retrosynthetic strategy is in the synthesis of chiral β-blockers, a class of drugs used to manage cardiovascular diseases. The general structure of many β-blockers features a 1-(alkylamino)-3-aryloxy-2-propanol core. The (S)-enantiomer is often the more pharmacologically active isomer.

Table 1: Retrosynthetic Disconnection of a Generic (S)-β-Blocker

Target Molecule (TM)Retrosynthetic DisconnectionKey IntermediateChiral Synthon
(S)-1-(Alkylamino)-3-aryloxy-2-propanolC-N and C-O bond cleavage(S)-Glycidyl Aryl EtherThis compound

A practical example of this strategy is the synthesis of (S)-N-(2-hydroxy-3-phenoxypropyl)aniline. The retrosynthetic analysis reveals that the target molecule can be disconnected at the C-N and C-O bonds, leading back to aniline, phenol (B47542), and a C3 chiral synthon. This compound is an ideal candidate for this synthon.

The forward synthesis involves a two-step sequence. First, the sodium salt of a phenol is reacted with this compound. This proceeds via an SN2 reaction where the phenoxide attacks the primary carbon bearing the tosylate leaving group. This step establishes the aryloxy ether linkage. The resulting intermediate, an (S)-1-aryloxy-2-propanol, can then be activated, often by conversion of the hydroxyl group back into a tosylate or by in-situ formation of an epoxide, followed by reaction with an amine to introduce the amino group and complete the synthesis of the β-amino alcohol.

A more direct approach involves the base-mediated intramolecular cyclization of this compound to form (S)-propylene oxide. This chiral epoxide is then opened by a nucleophile, such as a phenoxide, to yield an intermediate which, after activation of the hydroxyl group, can react with an amine.

Table 2: Key Synthetic Steps in the Preparation of (S)-β-Blocker Analogs

StepReactantsReagents/ConditionsProduct
1Phenol, this compoundNaH, DMF(S)-1-Phenoxy-2-propanol
2(S)-1-Phenoxy-2-propanolTsCl, Pyridine(S)-1-Phenoxy-2-propyl tosylate
3(S)-1-Phenoxy-2-propyl tosylateIsopropylamine(S)-Propranolol

The design of synthetic routes utilizing this compound highlights the principles of chiral pool synthesis, where a readily available, enantiomerically pure natural product or its derivative is used as a starting material to impart chirality to the final product. This approach avoids the need for challenging asymmetric syntheses or costly chiral resolutions later in the synthetic sequence, making it an efficient and practical strategy for accessing complex chiral molecules.

Advanced Analytical and Computational Methodologies in the Research of S + 2 Hydroxypropyl P Toluenesulfonate

Spectroscopic Investigations of Reaction Intermediates and Products

Spectroscopic methods are central to the study of (S)-(+)-2-Hydroxypropyl P-toluenesulfonate, enabling detailed analysis of its structure and its transformations during chemical reactions.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. It is crucial for confirming the connectivity of atoms and, significantly, for assigning the stereochemistry at the chiral center.

The formation of the tosylate from (S)-propane-1,2-diol and p-toluenesulfonyl chloride is known to proceed with retention of configuration at the chiral carbon. masterorganicchemistry.comyoutube.comyoutube.com This means the stereocenter of the starting alcohol is preserved in the product. High-resolution ¹H and ¹³C NMR spectroscopy can verify the successful formation of the product and its purity. The key NMR signals for this compound would be expected in distinct regions. For instance, in ¹H NMR, one would observe signals for the aromatic protons of the tosyl group (typically in the 7-8 ppm range), the methyl protons of the tosyl group (around 2.4 ppm), and the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the hydroxypropyl chain. organicchemistrydata.org The hydroxyl proton signal would also be present, though its chemical shift can be variable.

For definitive stereochemical assignment, advanced NMR techniques are employed. The use of chiral derivatizing agents (CDAs), such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), can be used to convert the chiral alcohol into a mixture of diastereomeric esters. researchgate.net The NMR spectra of these diastereomers will show different chemical shifts, particularly for the protons near the newly formed ester linkage. By analyzing the differences in these shifts (the Δδ values), the absolute configuration of the original alcohol can be unequivocally confirmed. Furthermore, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, helping to establish the relative stereochemistry of the molecule. nih.gov

Reaction monitoring by NMR allows for real-time tracking of the conversion of the starting alcohol to the tosylate product, providing kinetic data and insight into reaction mechanisms. magritek.com

Table 1: Representative ¹H NMR Data for Stereochemical Assignment using a Chiral Derivatizing Agent (CDA) This table is illustrative and shows the type of data obtained from such an experiment.

Protonδ (S-ester) [ppm]δ (R-ester) [ppm]Δδ (δS - δR) [ppm]
H-1a4.154.25-0.10
H-1b4.054.10-0.05
H-25.205.10+0.10
H-3 (CH₃)1.301.35-0.05

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. caltech.edu If a suitable single crystal of this compound can be grown, this technique can provide a three-dimensional model of the molecule, showing the precise spatial arrangement of its atoms.

The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal. For a non-centrosymmetric crystal formed from a single enantiomer, the intensities of certain pairs of reflections, known as Bijvoet pairs, will be different. researchgate.net The analysis of these differences allows for the determination of the absolute structure. A key parameter in this analysis is the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

While no specific crystal structure for this compound is prominently available in open literature, the technique has been widely applied to other tosylate-containing chiral molecules. researchgate.netrsc.org Such an analysis for the title compound would definitively confirm the (S) configuration assigned by other means and reveal details about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding involving the hydroxyl group. mdpi.com

Table 2: Illustrative Crystallographic Data for a Chiral Tosylate This table represents typical data obtained from an X-ray crystallographic analysis.

ParameterValue
Chemical FormulaC₁₀H₁₄O₄S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)13.08
b (Å)9.86
c (Å)16.23
Z4
R-factor0.045
Flack Parameter0.02(3)

UV-Vis Spectrophotometry for Mechanistic Studies of Reaction Progress

UV-Vis spectrophotometry can be a valuable tool for studying the kinetics and mechanisms of reactions involving this compound. The p-toluenesulfonate group contains a benzene (B151609) ring, which is a strong chromophore that absorbs ultraviolet light.

The progress of a reaction where the tosylate acts as a leaving group can be monitored by observing the change in the UV absorbance of the solution over time. For example, in a nucleophilic substitution reaction where the tosylate anion (p-CH₃C₆H₄SO₃⁻) is released into the solution, the appearance and increasing concentration of this species can be quantified. The tosylate anion has a characteristic UV absorption spectrum. By monitoring the growth of its absorption maximum, the rate of the reaction can be determined. ajchem-a.com

This technique is particularly useful for kinetic studies under various conditions (e.g., changing temperature, solvent, or nucleophile concentration) to elucidate the reaction mechanism (e.g., Sₙ1 vs. Sₙ2). The data obtained can be used to calculate rate constants and activation parameters for the reaction. While UV-Vis is less structurally informative than NMR or X-ray crystallography, its simplicity and sensitivity make it well-suited for kinetic analysis of reactions involving chromophoric species like tosylates. ajchem-a.comresearchgate.net

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical for its use in asymmetric synthesis, as the presence of the (R)-enantiomer could lead to the formation of undesired stereoisomeric products. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this assessment. organicchemistrydata.orghmdb.ca

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). elte.hu These CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which can form transient, diastereomeric complexes with the enantiomers of the analyte. elte.humdpi.com Because these diastereomeric complexes have different stabilities, they travel through the column at different rates, resulting in their separation.

A method for analyzing this compound would involve dissolving the sample in a suitable mobile phase and injecting it onto a chiral column. The enantiomers would elute at different retention times (t_R). By integrating the peak areas for the (S) and (R) enantiomers, the enantiomeric excess (e.e.) can be accurately calculated. The method is validated for linearity, precision, and accuracy to ensure reliable quantification of even trace amounts of the unwanted enantiomer. nih.govnih.gov

Table 3: Representative Chiral HPLC Data for Enantiomeric Purity Analysis This table is illustrative of a typical chiral HPLC separation report.

EnantiomerRetention Time (t_R) [min]Peak Area% Area
(R)-(-)-2-Hydroxypropyl P-toluenesulfonate8.541,5200.5
This compound9.88302,48099.5
Resolution (Rs) 2.15
Enantiomeric Excess (e.e.) 99.0%

Computational Chemistry and Theoretical Modeling of Reactivity and Stereoselectivity

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the electronic structure, reactivity, and stereoselectivity of molecules like this compound at a microscopic level.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions. For this compound, DFT calculations can be employed to investigate the mechanisms of reactions in which it participates, for example, as an electrophile in nucleophilic substitution reactions. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation barriers (E_a) and reaction energies (ΔE_rxn), providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, one could model the Sₙ2 reaction of a nucleophile with this compound. The calculations would model the transition state, confirming the backside attack mechanism and predicting the energy required for the reaction to occur. caltech.edunih.gov

These theoretical models are also invaluable for understanding the origins of stereoselectivity. By comparing the activation energies for the reaction pathways leading to different stereoisomeric products, one can predict which product will be favored and why. The calculations can reveal the subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonds) within the transition state that dictate the stereochemical outcome. Such studies are crucial for designing new catalysts and optimizing reaction conditions for highly stereoselective transformations.

Table 4: Illustrative DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction This table shows representative theoretical data for a reaction involving a chiral tosylate.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Tosylate + Nucleophile)B3LYP/6-311+G(d,p)0.0
Sₙ2 Transition StateB3LYP/6-311+G(d,p)+22.5
Products (Substituted Product + Tosylate Anion)B3LYP/6-311+G(d,p)-15.8

Prediction of Chiral Induction and Stereoselectivity (e.g., using semiempirical calculations)

The prediction of how a chiral molecule like this compound will influence the stereochemical outcome of a reaction is a key area of computational research. While high-level ab initio or Density Functional Theory (DFT) methods are common, semiempirical calculations offer a computationally less expensive alternative for exploring reaction mechanisms and predicting stereoselectivity, particularly for screening purposes or for larger systems.

These methods involve calculating the transition state energies for the formation of different stereoisomers. The predicted product ratio is determined by the difference in the free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. A lower activation energy for one pathway suggests it is kinetically favored, leading to a higher yield of that particular stereoisomer.

Although direct semiempirical studies on this compound are not prominent in the literature, the approach has been validated in conceptually similar systems, such as the kinetic resolution of secondary alcohols. nih.gov For instance, computational studies on the esterification of chiral alcohols have successfully predicted levels of enantioselectivity by comparing the transition state energies of competing reaction pathways. nih.gov This validation demonstrates the power of computational chemistry to forecast the outcome of stereoselective reactions, a technique directly transferable to reactions involving this compound. nih.gov

A hypothetical semiempirical study on a reaction of this compound would yield data comparing the energetic profiles of the possible reaction pathways.

Table 1: Illustrative Data from a Hypothetical Semiempirical Calculation for a Stereoselective Reaction This table illustrates the type of data generated in such a study, not actual experimental or calculated values for the named compound.

Transition StateRelative Energy (kcal/mol)Predicted Major/Minor Product
TS-A (leading to R,S product)0.00Major
TS-B (leading to S,S product)+1.85Minor

This data would allow researchers to predict which product would be favored and estimate the potential enantiomeric or diastereomeric excess before undertaking laboratory work.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules over time at an atomic level. nih.gov For this compound, MD simulations are ideal for investigating how different solvents influence its three-dimensional shape (conformation) and how the solvent molecules arrange themselves around the solute.

The process involves creating a simulation box containing one or more molecules of this compound and a large number of solvent molecules. The interactions between all atoms are modeled using a force field, and the system's evolution is simulated over time by solving Newton's equations of motion. nih.gov A critical aspect of these simulations is the choice of solvent model. Explicit-solvent models, where every solvent molecule is represented, provide a more physically accurate picture of solute-solvent interactions compared to implicit models that treat the solvent as a continuous medium. osti.gov The inclusion of explicit solvent is crucial for accurately capturing specific interactions like hydrogen bonding, which is relevant for the hydroxyl group of the target compound. osti.govchemrxiv.org

Analysis of the MD trajectory can reveal:

Conformational Preferences: By monitoring key dihedral angles, one can identify the most stable conformations of the molecule and the energy barriers to rotating around its chemical bonds.

Solvation Structure: Radial distribution functions can be calculated to understand the average distance and coordination number of solvent molecules around specific atoms, such as the oxygen of the hydroxyl group or the sulfonate group.

Solvent-Mediated Interactions: Simulations can show how the solvent choice affects the molecule's flexibility and its interactions with other species in solution, which is critical for understanding reaction kinetics and mechanisms. chemrxiv.org

These simulations are essential for building a complete picture of how this compound behaves in a chemical environment, providing insights that are difficult to obtain through experimental means alone. chemrxiv.org

Table 2: Key Parameters in a Molecular Dynamics Simulation Setup

ParameterDescriptionImportance for Analysis
Force Field A set of equations and parameters (e.g., CHARMM, AMBER) used to describe the potential energy of the system.Determines the accuracy of atomic interactions, bond stretching, angle bending, and torsional potentials.
Solvent Model The method used to represent the solvent (e.g., explicit like TIP3P water, or implicit continuum).Crucial for accurately modeling solvent effects on conformation and solute-solvent hydrogen bonding. osti.govchemrxiv.org
Ensemble Statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic variables kept constant (e.g., temperature, volume, pressure).Ensures the simulation realistically represents the intended experimental conditions. nih.gov
Simulation Time The total duration of the simulation (e.g., nanoseconds to microseconds).Must be long enough to allow the molecule to explore its relevant conformational space.
Time Step The small interval at which the equations of motion are integrated (e.g., 1-2 femtoseconds).A fundamental parameter for ensuring the stability and accuracy of the simulation.

Future Directions and Emerging Research Frontiers for S + 2 Hydroxypropyl P Toluenesulfonate

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly synthetic methods for key intermediates like (S)-(+)-2-Hydroxypropyl p-toluenesulfonate. chemistryjournals.net Traditional organic syntheses often rely on hazardous solvents and energy-intensive purification techniques, generating significant chemical waste. chemistryjournals.net

Future research is centered on two key areas of green synthesis:

Biocatalytic Synthesis of Precursors : The primary method for establishing the crucial stereocenter of the molecule is through the synthesis of its chiral alcohol precursor. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical reduction. nih.gov The use of enzymes, such as alcohol dehydrogenases, or whole-root systems like Daucus carota (carrot), facilitates the highly enantioselective reduction of keto-precursors to the desired chiral alcohol. nih.govnih.gov These biological systems operate in water under mild conditions, offering a greener route to optically pure starting materials. nih.gov

Improved Tosylation and Purification Processes : Conventional tosylation and the subsequent purification of the product can be inefficient and costly, often requiring column chromatography. Innovative approaches focus on controlled tosylation reactions that improve yields and simplify the purification process. The development of methods that use extraction and precipitation for purification instead of chromatography represents a significant step forward, reducing solvent use and operational costs, thereby aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Approaches
TechniqueDescriptionKey AdvantagesRelevant Research Focus
Traditional SynthesisRelies on conventional chemical reductants and purification via column chromatography.Well-established procedures.Often involves hazardous reagents and generates significant waste. chemistryjournals.net
Green SynthesisEmploys biocatalysts for chiral alcohol synthesis and utilizes cleaner purification methods like extraction.Environmentally friendly, higher efficiency, reduced costs, high enantioselectivity. nih.govAsymmetric reduction of ketones using enzymes or whole-cell biocatalysts. nih.govnih.gov

Exploration in Novel Catalytic Cycles and Organocatalytic Systems

The structural features of this compound, particularly the presence of a good leaving group (tosylate) and a chiral hydroxyl group, make it a promising candidate for use in new catalytic systems. While the related compound, p-toluenesulfonic acid, is widely used as a strong organic acid catalyst, the tosylate ester itself can play a different role. preprints.org

Emerging research is likely to explore its function as:

A Chiral Alkylating Agent : In catalytic cycles, the compound can serve as a source for the chiral 2-hydroxypropyl moiety. Its defined stereochemistry is critical for applications in asymmetric synthesis, where it can be used to produce enantiomerically pure intermediates for pharmaceuticals like β-blockers.

A Precursor in Organocatalysis : The compound can be transformed into novel organocatalysts. The hydroxyl group can be modified, or the entire molecule can act as a scaffold to build more complex catalysts. Research indicates that the (R)-enantiomer has been used as a catalyst for reactions such as the tetrahydropyranylation of alcohols, suggesting similar potential for the (S)-enantiomer in asymmetric transformations.

Integration into Macrocyclic and Supramolecular Architectures

Macrocycles are a class of compounds that have gained significant interest as potential therapeutics, particularly for challenging biological targets like protein-protein interactions. nih.govresearchgate.net These large, ring-like molecules often possess a unique combination of conformational rigidity and flexibility that allows for high potency and selectivity. researchgate.net

This compound is an ideal building block for the synthesis of novel and complex macrocyclic structures. Future research will likely focus on:

Diversity-Oriented Synthesis : Advanced synthetic methods are enabling the creation of large libraries of macrocycles for drug discovery and chemoproteomic applications. nih.govpolimi.it this compound can be used as a key component in these diversity-oriented syntheses to generate novel molecular scaffolds with potential biological activity. nih.gov The synthesis of such complex molecules is a crucial and challenging step where versatile building blocks are highly valued. mdpi.com

Table 2: Potential Roles in Macrocycle Synthesis
ApplicationDescriptionSignificance
Chiral LinkerActs as a connecting unit to form a macrocyclic ring, introducing a specific stereocenter.Controls the three-dimensional shape and biological properties of the resulting macrocycle.
Scaffold ComponentServes as a foundational piece in the assembly of complex supramolecular structures.Enables the construction of novel architectures for applications in materials science and host-guest chemistry.
Diversity ElementUsed in combinatorial libraries to quickly generate a wide range of structurally distinct macrocycles. nih.govAccelerates the discovery of new bioactive molecules for difficult drug targets. nih.govpolimi.it

Advanced Methodologies for Stereochemical Control and Derivatization

The absolute stereochemistry of this compound is fundamental to its utility. Advanced methods for ensuring and manipulating this stereochemistry are a key research frontier.

Enhancing Enantiopurity : While biocatalytic methods provide high enantioselectivity, future work will aim for even greater control to achieve exceptionally high enantiomeric excess (e.e.), which is critical for pharmaceutical applications. nih.gov

Novel Derivatizations : The compound's two functional groups—the hydroxyl and the tosylate—offer sites for a wide range of chemical modifications. Future research will go beyond simple substitution and oxidation reactions. Advanced derivatization strategies could include:

Attaching fluorescent tags or other reporter groups to the hydroxyl moiety to create molecular probes.

Utilizing the tosylate in more complex transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds with stereochemical retention or inversion, depending on the mechanism.

Role in Mechanistic Understanding of Complex Biological and Chemical Processes

Due to its well-defined structure and reactivity, this compound is a valuable tool for elucidating the mechanisms of chemical and biological reactions.

Probing Reaction Mechanisms : The tosylate is an excellent leaving group, and the carbon to which it is attached is a stereocenter. This makes the compound an ideal substrate for studying the mechanisms of nucleophilic substitution (SN1 and SN2) reactions. By analyzing the stereochemistry of the product after the tosylate has been displaced by a nucleophile, researchers can determine whether the reaction proceeded with inversion of configuration (characteristic of an SN2 mechanism) or racemization.

Investigating Biological Processes : The compound can serve as a stable precursor to more reactive species. For example, it is structurally related to propylene (B89431) oxide, and its metabolism can lead to derivatives like N-Acetyl-S-(2-hydroxypropyl)-L-cysteine. nih.gov By using this compound, researchers can controllably generate the reactive intermediate in situ, allowing for detailed studies of its interactions with biological macromolecules like DNA and proteins, and clarifying metabolic pathways.

Q & A

Q. What are the optimal methods for synthesizing (S)-(+)-2-Hydroxypropyl p-toluenesulfonate with high enantiomeric purity?

Methodological Answer: The synthesis typically involves the sulfonylation of (S)-(+)-1,2-propanediol derivatives using p-toluenesulfonyl chloride under controlled conditions. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or enzymatic resolution to ensure >99% enantiomeric excess (ee). For example, asymmetric induction via Sharpless epoxidation or enzymatic catalysis .
  • Reaction monitoring : Track progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm optical purity .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or column chromatography (silica gel, 60–120 mesh) to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., sulfonate group at δ 7.8–7.6 ppm for aromatic protons, δ 70–75 ppm for the hydroxypropyl backbone) .
  • GC-MS/MS : Detect trace impurities (e.g., residual p-toluenesulfonic acid) with a limit of detection (LOD) of 1–2 ng .
  • X-ray crystallography : Resolve stereochemistry using single-crystal data, particularly for verifying the (S)-configuration .

Advanced Research Questions

Q. How do steric and electronic effects influence the solvolysis kinetics of this compound?

Methodological Answer: Solvolysis mechanisms (e.g., SN1 vs. SN2) are governed by:

  • Steric hindrance : Bulky substituents (e.g., 4,4-dimethyl groups) reduce SN2 reactivity by compressing the C-3–C-5 distance, as shown in cholestanyl analogs .
  • Electron delocalization : Stabilization of transition states via resonance (e.g., homoallylic interactions) accelerates ionization rates. Computational studies (MD simulations) predict a 4× rate enhancement in substituted derivatives .
  • Experimental validation : Compare solvolysis rates in polar aprotic solvents (e.g., DMSO) using conductivity measurements or 18^18O isotopic labeling .

Q. What strategies mitigate data contradictions in stereochemical analysis of sulfonate derivatives?

Methodological Answer: Address discrepancies via:

  • Cross-validation : Combine NMR (e.g., NOE experiments) with circular dichroism (CD) to confirm absolute configuration .
  • Crystallographic refinement : Use high-resolution X-ray data (R-factor < 0.05) to resolve ambiguities in spatial arrangements .
  • Computational modeling : Apply density functional theory (DFT) to predict NMR shifts and compare with experimental data .

Example Case :
In solvolysis studies, conflicting rate data for 4,4-dimethylcholesteryl tosylate were resolved by verifying crystal structures to rule out A-ring flattening .

Q. How can researchers detect and quantify genotoxic impurities (e.g., residual p-toluenesulfonic acid) in this compound?

Methodological Answer:

  • LC-MS/MS : Use Zorbax Eclipse XDB C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (LOD: 2 ng for ethyl-p-toluenesulfonate) .
  • GC-MS/MS : Employ a self-developed platform (e.g., EXPEC 6100) for rapid detection of sulfonate esters with sensitivity <1 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.